Cas no 2228749-64-0 (2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine)
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine
- EN300-1754985
- 2228749-64-0
-
- Inchi: 1S/C10H17N3O/c1-7-8(2)14-10(12-7)9-6-11-4-5-13(9)3/h9,11H,4-6H2,1-3H3
- InChI Key: NWZYGQIYBPTAJT-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C)N=C1C1CNCCN1C
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 41.3Ų
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754985-0.05g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 0.05g |
$1750.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-0.1g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 0.1g |
$1834.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-0.25g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 0.25g |
$1917.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-0.5g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 0.5g |
$2000.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-1.0g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 1g |
$2083.0 | 2023-05-26 | ||
| Enamine | EN300-1754985-2.5g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 2.5g |
$4084.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-5.0g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 5g |
$6043.0 | 2023-05-26 | ||
| Enamine | EN300-1754985-10.0g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 10g |
$8961.0 | 2023-05-26 | ||
| Enamine | EN300-1754985-1g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 1g |
$2083.0 | 2023-09-20 | ||
| Enamine | EN300-1754985-5g |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine |
2228749-64-0 | 5g |
$6043.0 | 2023-09-20 |
2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine
Professional Introduction to Compound with CAS No. 2228749-64-0 and Product Name: 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine
The compound with the CAS number 2228749-64-0 and the product name 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities. The structural framework of 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine incorporates both the piperazine and oxazole moieties, which are well-documented for their pharmacological relevance. Piperazine derivatives are widely recognized for their role in various therapeutic applications, including antipsychotics, antihistamines, and antiparasitic agents. The oxazole ring, on the other hand, contributes to the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications.
Recent research in the field of medicinal chemistry has highlighted the importance of 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine due to its unique structural properties. The combination of the dimethyl-substituted piperazine ring and the oxazole moiety creates a molecule with high potential for interaction with biological targets. This compound has been extensively studied for its pharmacokinetic profile and has shown promise in preclinical trials as a potential lead for drug development. The oxazole ring's ability to engage in hydrogen bonding and its stability under various conditions make it an ideal candidate for further exploration.
In the context of modern drug discovery, 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine stands out due to its multifaceted biological activities. Studies have demonstrated its efficacy in modulating neurotransmitter systems, which is particularly relevant for the development of novel therapeutics targeting central nervous system disorders. The compound's ability to cross the blood-brain barrier has been a key focus of research, as this property is crucial for many pharmaceutical applications. Additionally, its interaction with various enzymes and receptors has been explored, providing insights into its potential mechanisms of action.
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the oxazole derivative, followed by functionalization at the 2-position to introduce the piperazine moiety. The dimethylation step is critical in enhancing the compound's pharmacological properties by increasing its lipophilicity and metabolic stability. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
One of the most compelling aspects of 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine is its potential in addressing unmet medical needs. Current research is focused on leveraging its structural features to develop treatments for conditions such as depression, anxiety disorders, and neurodegenerative diseases. The compound's ability to modulate serotonin and dopamine pathways has been particularly intriguing for researchers working on central nervous system disorders. Preclinical studies have shown promising results in animal models, suggesting that further clinical investigation could yield significant therapeutic benefits.
The development of 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Chemists work closely with biologists and pharmacologists to understand how structural modifications can influence biological activity. This collaborative approach has led to innovative strategies for drug design and optimization. The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process, allowing researchers to rapidly identify promising candidates like 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine.
As research continues to evolve, new applications for 2-(dimethyl-1,3-oxazol-2-yl)-1-methylpiperazine are likely to emerge. The compound's versatility makes it a valuable tool for exploring novel therapeutic avenues across multiple disease areas. Its unique combination of structural features ensures that it remains at the forefront of pharmaceutical innovation. Future studies will continue to unravel its full potential, paving the way for next-generation treatments that address complex medical challenges.
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